molecular formula C14H8ClFO B11812529 5-Chloro-2-(3-fluorophenyl)benzofuran

5-Chloro-2-(3-fluorophenyl)benzofuran

Cat. No.: B11812529
M. Wt: 246.66 g/mol
InChI Key: KAMHJSDAMDBORW-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenyl)benzofuran (CAS 1099813-16-7) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development, substituted with chlorine and 3-fluorophenyl groups that influence its electronic properties and molecular interactions . Benzofuran derivatives are extensively investigated for their diverse biological activities . This compound serves as a key synthetic intermediate or structural motif in the exploration of novel therapeutic agents. Its specific structure is valuable for researching potent and selective anticancer agents, as halogen atoms like chlorine and fluorine are known to enhance binding affinity and cytotoxic activity through halogen bonding . Furthermore, the benzofuran core is a common structure in probes for neurodegenerative diseases, including research on acetylcholinesterase (AChE) inhibition and anti-amyloid aggregation, which are relevant to Alzheimer's Disease pathology . The molecular structure has been confirmed by single-crystal X-ray diffraction, revealing a dihedral angle of 31.36° between the benzofuran system and the 3-fluorophenyl ring . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H8ClFO

Molecular Weight

246.66 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8ClFO/c15-11-4-5-13-10(6-11)8-14(17-13)9-2-1-3-12(16)7-9/h1-8H

InChI Key

KAMHJSDAMDBORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2 3 Fluorophenyl Benzofuran and Analogs

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring system is the cornerstone of synthesizing 5-Chloro-2-(3-fluorophenyl)benzofuran and its analogs. Various synthetic strategies have been devised, broadly categorized into intramolecular cyclization approaches, transition-metal-free protocols, and rearrangement-mediated formations.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are among the most prevalent and powerful methods for constructing the benzofuran nucleus. These strategies often involve the formation of a key bond to close the five-membered oxygen-containing ring onto a benzene (B151609) core.

Palladium catalysis has revolutionized the synthesis of benzofurans, offering mild reaction conditions and broad functional group tolerance. researchgate.net A common and effective strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzofuran. jocpr.com This tandem process can be catalyzed by a combination of a palladium complex, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst. nih.govacs.org

Another prominent palladium-catalyzed method is the intramolecular Heck reaction. This approach typically involves the cyclization of an intermediate formed from the reaction between a phenol (B47542) and a bromoalkyne, leading to the benzofuran ring through direct C-H bond functionalization. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation and oxidation tandem reactions have emerged as an atom-economical route, where a 2-hydroxystyrene derivative reacts with an iodobenzene to construct the 2-arylbenzofuran scaffold. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Benzofuran Syntheses
Starting MaterialsCatalyst SystemKey Reaction TypeProduct Type
o-Iodophenols and terminal alkynes(PPh₃)₂PdCl₂ / CuISonogashira coupling / Cyclization2-Substituted benzofurans nih.govacs.org
Phenols and bromoalkynesPalladium catalystAddition / Intramolecular C-H functionalization2-Substituted benzofurans organic-chemistry.org
2-Hydroxystyrenes and iodobenzenesPalladium catalystC-H activation / Oxidation2-Arylbenzofurans rsc.org

Copper-catalyzed methodologies provide a cost-effective and efficient alternative for the synthesis of benzofurans. One notable example is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes, which offers a direct pathway to a variety of benzofuran derivatives. rsc.org Mechanistic investigations point towards a process initiated by a reversible electrophilic carbocupration of the phenol, which is then followed by alkyne insertion and the final cyclization step. researchgate.net

Additionally, the copper-catalyzed intramolecular annulation of 2-fluorophenylacetylene derivatives presents a one-pot synthesis of functionalized benzofurans from readily accessible alkyne precursors. beilstein-journals.org This process involves a hydration and annulation sequence catalyzed by copper(I) iodide in the presence of a base. Domino reactions catalyzed by copper have also been developed; for instance, a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst can yield benzofuran derivatives. acs.org

Table 2: Examples of Copper-Promoted Benzofuran Syntheses
Starting MaterialsCatalyst SystemKey Reaction TypeProduct Type
Phenols and unactivated internal alkynesCopper catalystOxidative annulationSubstituted benzofurans rsc.org
2-Fluorophenylacetylene derivativesCuI / BaseHydration / AnnulationFunctionalized benzofurans beilstein-journals.org
o-Hydroxy aldehydes, amines, and alkynesCuIDomino reactionSubstituted benzofurans acs.org

The Wittig reaction, a fundamental tool for alkene synthesis, has been adeptly employed in the construction of the benzofuran ring. wikipedia.orglibretexts.org The key step in these synthetic routes is an intramolecular Wittig reaction, where a phosphorus ylide reacts with a carbonyl group within the same molecule to effect ring closure. acs.org

A chemoselective approach allows for the synthesis of highly functionalized benzofurans. By judicious selection of reaction conditions, a common precursor can be selectively converted into either a benzofuran or an oxazole derivative. acs.org Another strategy involves the Wittig reaction of benzofuranones. For example, benzofuran-3(2H)-ones can react with resonance-stabilized phosphoranes at elevated temperatures to yield 3-methylene-2,3-dihydrobenzofurans, which readily rearrange to the corresponding 3-substituted benzofurans. publish.csiro.au

Table 3: Wittig Reaction-Based Approaches to Benzofurans
Precursor TypeKey ReactionProduct Type
Phosphorus ylide precursor with an intramolecular carbonyl groupIntramolecular Wittig reactionHighly functionalized benzofurans acs.org
Benzofuran-3(2H)-ones and resonance-stabilized phosphoranesWittig reaction and rearrangement3-Substituted benzofurans publish.csiro.au

Transition Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. Several transition-metal-free protocols for the synthesis of benzofurans have been reported.

One innovative method is the synthesis of C3-arylated benzofurans from benzothiophenes and phenols. This approach relies on the unique reactivity of sulfoxides and proceeds through an interrupted Pummerer reaction followed by a acs.orgacs.org sigmatropic rearrangement, thereby circumventing the need for a metal catalyst. acs.org Another metal-free strategy is the one-pot synthesis of fused benzofuranamines at room temperature, which is believed to proceed via a Smiles rearrangement and offers high efficiency and a broad substrate scope. mdpi.comnih.gov Furthermore, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org

Table 4: Transition-Metal-Free Synthetic Routes to Benzofurans
Starting MaterialsKey Reaction/ReagentProduct Type
Benzothiophene S-oxides and phenolsInterrupted Pummerer reaction / acs.orgacs.org Sigmatropic rearrangementC3-Arylated benzofurans acs.org
2-Fluorobenzonitriles and substituted alcoholsSmiles rearrangementFused benzofuranamines nih.gov
ortho-HydroxystilbenesHypervalent iodine reagent2-Arylbenzofurans organic-chemistry.org

Rearrangement-Mediated Benzofuran Formation

Molecular rearrangements provide an elegant and powerful means to construct the benzofuran framework, often from readily available starting materials. rsc.org One such strategy involves the rearrangement of 2-hydroxychalcones. Depending on the reaction conditions, these precursors can be selectively transformed into either 3-formylbenzofurans or 3-acylbenzofurans, providing access to isomers that can be challenging to synthesize via other methods. nih.gov

An unusual rearrangement of a benzopyran ring system to a benzofuran has also been reported. nih.gov This transformation was discovered during the synthesis of coumarin derivatives and presents a novel pathway to biologically relevant benzofuran structures under mild conditions. mdpi.com

Table 5: Rearrangement-Based Synthetic Strategies for Benzofurans
PrecursorKey RearrangementProduct Type
2-HydroxychalconesChalcone rearrangement3-Formylbenzofurans or 3-Acylbenzofurans nih.gov
Benzopyran derivativesBenzopyran to benzofuran rearrangementSubstituted benzofurans nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and atom-economical approach for the construction of the benzofuran core. This strategy often involves the formation of a key carbon-oxygen bond in an intramolecular fashion from a suitably functionalized precursor. Various catalytic systems have been developed to facilitate this transformation, offering pathways to a diverse range of benzofuran derivatives.

One prominent method involves the palladium-catalyzed oxidative cyclization of ortho-allylphenols. In this approach, a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or [PdCl₂(CH₃CN)₂], in the presence of an oxidant like benzoquinone, can effect the intramolecular cyclization to yield 2-substituted benzofurans. The reaction proceeds through the coordination of the palladium catalyst to the olefin, followed by nucleophilic attack from the phenolic oxygen and subsequent β-hydride elimination and reductive elimination of the catalyst.

Another effective strategy is the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], to mediate the cyclization of 2-hydroxystilbenes. This metal-free approach provides a convenient route to 2-arylbenzofurans. The reaction is believed to proceed through an oxidative mechanism where the hypervalent iodine reagent activates the substrate, facilitating the intramolecular C-O bond formation. Catalytic versions of this reaction have also been developed using a catalytic amount of a hypervalent iodine compound in the presence of a stoichiometric oxidant.

Furthermore, silver(I) reagents, particularly silver(I) oxide (Ag₂O), have been employed to promote the oxidative coupling and cyclization of certain phenolic precursors. scielo.brchemrxiv.org This method is particularly relevant for the synthesis of dihydrobenzofuran neolignans but highlights the utility of silver(I) in promoting oxidative C-O bond formation. The reaction likely proceeds through a radical mechanism.

Transition-metal complexes of zinc and manganese in the presence of TEMPO as an oxidant have also been reported for the oxidative cyclization of 2'-hydroxychalcones to flavones, a class of compounds containing a benzofuran-like moiety. organic-chemistry.org This method operates under mild conditions and demonstrates the potential for using earth-abundant metals in these transformations. organic-chemistry.org

Precursor Synthesis and Functionalization for 5-Chloro-2-(3-fluorophenyl)benzofuran

The synthesis of 5-Chloro-2-(3-fluorophenyl)benzofuran relies heavily on the strategic preparation and functionalization of key precursors that contain the necessary chloro and fluorophenyl moieties.

Preparation of Halogenated and Fluorinated Precursors

The synthesis of the target compound necessitates the availability of precursors bearing both chlorine and fluorine atoms at specific positions. For the benzofuran core, a chlorinated phenol is a common starting point. For instance, 4-chlorophenol can serve as a precursor to introduce the 5-chloro substituent on the benzofuran ring.

The fluorinated phenyl group is typically introduced from a corresponding fluorinated starting material. 3-Fluorophenylacetylene or a related derivative is a key precursor for introducing the 2-(3-fluorophenyl) moiety. The synthesis of such precursors often involves standard aromatic chemistry, such as Sandmeyer reactions on fluorinated anilines or nucleophilic aromatic substitution on activated aryl fluorides.

For instance, the synthesis of a 2-(3-fluorophenyl) substituted benzofuran could start from a Sonogashira coupling reaction between a halogenated phenol and 3-fluorophenylacetylene. This highlights the importance of having access to these functionalized building blocks.

Introduction of Chloro and Fluorophenyl Moieties

The chloro and fluorophenyl groups can be introduced at various stages of the synthetic sequence. The chlorine atom on the benzofuran ring is often present on the phenolic starting material. For example, a 4-chlorophenol derivative can be elaborated to form the benzofuran ring, thereby incorporating the chlorine at the 5-position.

The 3-fluorophenyl group is typically introduced as a single unit. This can be achieved through several methods:

Palladium-catalyzed cross-coupling reactions: A Sonogashira coupling between an ortho-iodophenol (or other halogenated phenol) and 3-fluorophenylacetylene is a common strategy. The resulting coupled product can then undergo intramolecular cyclization to form the benzofuran.

Wittig-type reactions: A reaction between a salicylaldehyde derivative and a phosphonium ylide derived from a 3-fluorobenzyl halide can lead to a stilbene derivative, which can then be cyclized.

Condensation reactions: The condensation of an o-hydroxyacetophenone with a 3-fluorobenzaldehyde, followed by cyclization, can also be a viable route.

In a specific example, the synthesis of 5-chloro-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran has been reported, which serves as a direct precursor to the sulfinyl derivative. nih.gov This starting material is prepared through a literature method, which likely involves the assembly of the benzofuran core from appropriately substituted precursors. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of benzofuran synthesis is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, base, temperature, and reaction time is crucial for maximizing yields and minimizing side products.

In palladium-catalyzed syntheses, the choice of ligand, base, and solvent can significantly impact the outcome. For instance, in Sonogashira couplings, ligands like triphenylphosphine (PPh₃) are often used in conjunction with a copper(I) co-catalyst and an amine base such as triethylamine (B128534). The solvent can range from polar aprotic solvents like DMF or DMSO to less polar solvents like toluene.

For oxidative cyclization reactions, the nature and stoichiometry of the oxidant are critical. In silver(I)-promoted reactions, using 0.5 equivalents of silver(I) oxide was found to be most efficient for the synthesis of dihydrobenzofuran neolignans. scielo.brchemrxiv.org Acetonitrile was identified as a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.brchemrxiv.org The reaction time could also be significantly reduced from 20 to 4 hours without a major impact on the yield. scielo.brchemrxiv.org

The table below summarizes the optimization of conditions for a generic silver(I)-promoted oxidative coupling reaction for the synthesis of dihydrobenzofuran neolignans, which provides insights applicable to related benzofuran syntheses.

ParameterVariationObservation
Oxidant Ag₂O, AgOAc, Ag₂CO₃, AgNO₃Ag₂O (0.5 equiv.) found to be the most efficient.
Solvent Dichloromethane, Benzene, AcetonitrileAcetonitrile provided the best balance of conversion and selectivity.
Reaction Time 20 hours vs. 4 hoursReduction to 4 hours did not significantly decrease conversion and selectivity.
Temperature Room TemperatureEffective for the silver(I)-promoted reaction.

This table is based on data for the synthesis of dihydrobenzofuran neolignans and serves as an illustrative example of reaction optimization. scielo.brchemrxiv.org

In the synthesis of 5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the oxidation of the corresponding sulfanyl precursor was carried out using 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 273 K, followed by stirring at room temperature for 10 hours, affording the product in 78% yield. nih.gov Similarly, the synthesis of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran involved the oxidation of the sulfanyl precursor with m-CPBA in dichloromethane at 273 K for 6 hours, resulting in a 73% yield. nih.gov

Innovative Strategies in Benzofuran Synthesis

Recent research has focused on the development of more efficient, sustainable, and versatile methods for benzofuran synthesis. These innovative strategies often involve novel catalytic systems or reaction pathways.

One such innovation is the use of palladium and copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization . acs.org This one-pot approach allows for the synthesis of various benzofuran derivatives from terminal alkynes and iodophenols in good to excellent yields. acs.org The use of both metals in a single pot enhances the efficiency of the process.

Nickel-catalyzed synthesis has also emerged as a valuable tool. Nickel catalysts can provide the necessary activation energy for nucleophilic addition reactions within a molecule, leading to the formation of benzofurans in noteworthy yields. acs.org

A particularly novel strategy involves a substituent migration reaction . Researchers have developed a technique to synthesize diverse benzofurans through a precise molecular rearrangement. This method allows for the synthesis of highly functionalized benzofurans from readily available starting materials. The process is triggered by a charge-accelerated sigmatropic rearrangement, enabling a functional group to migrate to an adjacent position on the phenolic ring during the cyclization process. tus.ac.jp

Furthermore, rhodium-mediated catalysis has been employed for the chemodivergent generation of benzofuran skeletons through the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Substrates with electron-donating substituents have been observed to provide higher yields of the target molecules. nih.gov

These innovative approaches not only expand the toolbox for benzofuran synthesis but also open up avenues for the creation of novel and complex molecular architectures with potential applications in various fields.

Elucidation of Reaction Mechanisms in Benzofuran Formation

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions represent a primary strategy for constructing the fused furan (B31954) ring of the benzofuran (B130515) system. These methods often involve the formation of a key carbon-oxygen bond to close the ring, driven by various activation strategies.

A novel approach for synthesizing benzofuran derivatives utilizes the interrupted Pummerer reaction. nih.govnih.gov This method involves the reaction of phenols with alkynyl sulfoxides. nih.govrsc.org The proposed mechanism begins with the electrophilic activation of the alkynyl sulfoxide (B87167) by an activator, such as trifluoroacetic anhydride (B1165640) (TFAA). nih.govnih.gov This activation generates a highly reactive intermediate. nih.gov

The phenol (B47542) then acts as a nucleophile, attacking the activated species. This step is followed by a sequence of events that ultimately leads to the formation of the benzofuran ring. nih.gov This synthetic pathway is notable for its use of readily available alkynyl sulfoxides and phenols, allowing for the preparation of a wide variety of functionalized benzofurans. nih.govrsc.org Control experiments have been conducted to clarify the stability of the in-situ generated intermediates, confirming the proposed reaction pathway. nih.gov

Nucleophilic substitution followed by an annulation (ring-forming) cascade is a common and effective strategy for benzofuran synthesis. One prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org Mechanistic studies suggest this process may proceed through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization to form the benzofuran ring. rsc.org

Palladium-catalyzed reactions also feature prominently in this category. For instance, the synthesis of 2-arylbenzofurans can be achieved through a tandem reaction involving desulfinative addition and intramolecular annulation. nih.gov Another strategy involves the palladium-catalyzed direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, which are formed from the addition of phenols to bromoalkynes. organic-chemistry.org This intramolecular cyclization affords 2-substituted benzofurans. organic-chemistry.org Similarly, Sonogashira coupling reactions between terminal alkynes and iodophenols, catalyzed by both palladium and copper, result in an intermediate that undergoes intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org

Understanding Rearrangement Mechanisms Leading to Benzofurans

Rearrangement reactions provide an elegant entry into the benzofuran skeleton by reorganizing the atomic connectivity of a precursor molecule. The Claisen rearrangement is a classic and powerful tool in this context. researchgate.net For example, various phenols can be transformed into benzofurans through a sequence initiated by a Claisen rearrangement, followed by other transformations like double bond isomerization and ring-closing metathesis. researchgate.net

More complex cascade sequences involving rearrangements have also been developed. A one-pot, four-step synthesis of polysubstituted benzofurans features a cascade of an aromatic Claisen rearrangement, a Meinwald rearrangement, cycloketalization, and dehydration. acs.org In this process, the Meinwald rearrangement involves the migration of a substituent (e.g., methyl or phenyl) to a benzylic position, which is a key step in forming the precursor for the final dehydrative cyclization into the benzofuran product. acs.org Such cascade reactions are highly efficient, allowing for the construction of complex molecular architectures from simpler starting materials in a single operation. acs.org

Role of Catalysts and Reagents in Directed Synthesis Mechanisms

Catalysts and reagents play a pivotal role in directing the course of benzofuran synthesis, enabling high yields, regioselectivity, and functional group tolerance. numberanalytics.com Transition metals are of particular importance, with palladium, copper, gold, rhodium, and ruthenium being widely employed. nih.govnumberanalytics.comrsc.org

Palladium Catalysts : Palladium complexes, such as palladium acetate (B1210297) and (PPh₃)PdCl₂, are extensively used. nih.govacs.org They facilitate key transformations like Sonogashira cross-coupling reactions and intramolecular C-H functionalization, which are crucial steps in many benzofuran syntheses. nih.govorganic-chemistry.orgacs.org

Copper Catalysts : Copper salts, often copper iodide or copper chloride, are vital both as primary catalysts and as co-catalysts with palladium. nih.govacs.org They are used in oxidative annulation reactions and in the formation of copper acetylides, which are key intermediates in coupling reactions. nih.govrsc.org

Gold and Rhodium Catalysts : Gold catalysts can activate alkynes, making them susceptible to nucleophilic attack by phenols or quinols, leading to intermediates that can undergo rearrangement and condensation to form benzofurans. nih.govacs.org Rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov

Acids and Bases : Brønsted acids, like acetic acid and polyphosphoric acid (PPA), can catalyze cyclization by protonating precursors to generate reactive intermediates such as oxonium ions. nih.govwuxiapptec.com Bases, including triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are often used to facilitate proton abstraction or to act as a base in coupling reactions. nih.govacs.org

The table below summarizes the roles of various catalysts and reagents in the synthesis of benzofurans.

Catalyst/ReagentType of ReactionRole
Palladium Acetate / (PPh₃)PdCl₂ Cross-Coupling / AnnulationCatalyzes C-C and C-O bond formation, Sonogashira coupling, C-H activation. nih.govacs.org
Copper Iodide (CuI) / Copper Chloride (CuCl) Coupling / AnnulationActs as a catalyst or co-catalyst for coupling reactions and oxidative annulation. nih.govrsc.orgnih.govacs.org
Gold Catalysts Cyclization / RearrangementActivates alkynes for nucleophilic attack. nih.govnih.govacs.org
Rhodium Catalysts Arylation / CyclizationMediates relay catalysis for chemodivergent synthesis. nih.gov
Trifluoroacetic Anhydride (TFAA) Pummerer ReactionActivates alkynyl sulfoxides for nucleophilic attack. nih.govnih.gov
Brønsted Acids (e.g., Acetic Acid, PPA) Cyclization / DehydrationProtonates functional groups to initiate cyclization and dehydration. nih.govwuxiapptec.com
Bases (e.g., DBU, Triethylamine) Deprotonation / CouplingAbstract protons to generate nucleophiles or act as a base in coupling reactions. nih.govacs.org

General Chemical Transformations and Proposed Mechanisms for Benzofuran Derivatives

Beyond the specific pathways detailed above, several other general transformations are employed to construct the benzofuran ring system. Acid-catalyzed cyclization of acetal (B89532) substrates is one such method. The mechanism involves the initial protonation of the acetal under acidic conditions, followed by the elimination of an alcohol to form a reactive oxonium ion. wuxiapptec.com The aromatic ring then performs an intramolecular nucleophilic attack on this ion, and a subsequent elimination step yields the benzofuran product. wuxiapptec.com

Another important transformation is the oxidative cyclization of precursors like ortho-hydroxystilbenes. This can be achieved using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, which mediate the ring closure to form 2-arylbenzofurans. organic-chemistry.org

Multicomponent reactions offer an efficient route to densely functionalized benzofurans in a one-pot procedure. researchgate.net For example, a proposed mechanism for a three-component reaction involves the initial formation of an intermediate from phenacyl bromides and an N-heterocycle, which then reacts with an aromatic aldehyde in a domino protocol to construct the final, complex benzofuran structure. researchgate.net Similarly, the reaction of 2-hydroxybenzaldehyde with a 2-halogen substituted acetophenone (B1666503) can proceed via the formation of a potassium salt, subsequent substitution to form an ether intermediate, and finally an intramolecular cyclization of the corresponding carbanion followed by dehydration to yield a 2-benzoyl-1-benzofuran. researchgate.net These methods highlight the diverse mechanistic strategies available for the synthesis of benzofuran derivatives.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 3 Fluorophenyl Benzofuran Systems

X-ray Crystallography for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran has provided an unambiguous determination of its solid-state molecular structure. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry and the spatial arrangement of its constituent atoms.

The crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveals that the benzofuran (B130515) unit is essentially planar, with a mean deviation of 0.013 (1) Å from the least-squares plane defined by its nine constituent atoms. nih.govresearchgate.net Similarly, the 3-fluorophenyl ring is also largely planar, exhibiting a mean deviation of 0.005 (1) Å from the plane defined by its six atoms. nih.govresearchgate.net

A key structural feature is the relative orientation of these two ring systems. The dihedral angle between the plane of the benzofuran ring system and the 3-fluorophenyl ring is 31.36 (5)°. nih.govresearchgate.net This non-coplanar arrangement indicates a significant twist between the two aromatic moieties.

Planarity and Dihedral Angle Data for 5-Chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran
Ring SystemMean Deviation from Planarity (Å)Dihedral Angle with Benzofuran Ring (°)
Benzofuran0.013 (1)N/A
3-Fluorophenyl0.005 (1)31.36 (5)

In the crystalline state, molecules of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran are linked by two distinct pairs of C—H···O hydrogen bonds, which play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net These interactions result in the formation of inversion dimers. nih.govresearchgate.net The specific geometry of these hydrogen bonds is detailed in the table below.

Hydrogen-Bond Geometry (Å, °) for 5-Chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C11—H11···O2i0.952.573.3470 (18)139
C14—H14···O2ii0.952.593.4884 (17)157

Symmetry codes: (i) − x, − y + 1, − z + 1; (ii) − x + 1, − y, − z + 1.

In a related derivative, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a Cl···O halogen bond is observed between the chlorine atom and the oxygen of the S═O unit, with a distance of 3.114 (1) Å and a C4–Cl1···O2iii angle of 171.16 (5)°. researchgate.netnih.gov This type of interaction, where a halogen atom acts as an electrophilic species, is a significant force in crystal engineering. Furthermore, this molecule exhibits F···π and S···F interactions, which contribute to the formation of a three-dimensional network. researchgate.netnih.gov Specifically, the F-to-furan-centroid distance is 3.109 (1) Å, and the S···F distance is 3.1984 (9) Å. researchgate.netnih.gov

The crystal structures of these sulfinyl-containing benzofuran derivatives are significantly influenced by the presence of the methylsulfinyl group. The oxygen atom of the sulfinyl group is a key participant in the aforementioned C—H···O hydrogen bonds and Cl···O halogen bonds. nih.govresearchgate.netnih.gov The orientation of the methylsulfinyl group, with the oxygen atom and the methyl group on opposite sides of the benzofuran plane, is a recurring motif. While direct sulfinyl-sulfinyl interactions are not explicitly detailed, the role of the sulfinyl group in mediating other intermolecular forces is clearly established.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The chemical shifts, coupling constants, and multiplicities of the signals in an NMR spectrum provide a wealth of information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran in deuterated chloroform (B151607) (CDCl₃) provides characteristic signals for the aromatic protons and the methyl group of the sulfinyl substituent. The detailed assignments are presented in the table below.

¹H NMR Data for 5-Chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran in CDCl₃
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.23d2.041HAromatic Protons
7.62d7.881H
7.54-7.58m1H
7.45-7.52m2H
7.38dd8.88 and 2.041HAromatic Proton
7.16-7.22m1HAromatic Proton
3.11s3H-S(O)CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For 5-Chloro-2-(3-fluorophenyl)benzofuran, the ¹³C NMR spectrum is expected to display a distinct signal for each unique carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon, including the effects of the electronegative oxygen, chlorine, and fluorine atoms, as well as the aromatic ring currents.

The benzofuran core itself gives rise to a characteristic set of signals. chemicalbook.comspectrabase.com The presence of the chloro group at the C-5 position and the 3-fluorophenyl group at the C-2 position induces predictable shifts in the carbon resonances compared to the unsubstituted parent benzofuran. organicchemistrydata.org The carbon atom bonded to the chlorine (C-5) is expected to show a significant downfield shift due to the halogen's inductive effect. Similarly, the carbons of the 3-fluorophenyl ring will exhibit shifts and C-F coupling patterns characteristic of fluorinated aromatic compounds. ucl.ac.uk Carbons in the ortho, meta, and para positions relative to the fluorine atom will experience different shielding effects.

The quaternary carbons, such as C-2, C-3a, C-5, C-7a, and the carbons of the phenyl ring attached to the benzofuran core (C-1') and the fluorine atom (C-3'), are typically observed with lower intensities compared to the protonated carbons. scielo.br The complete assignment of signals can be unequivocally achieved through two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached protons and long-range proton couplings, respectively.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 5-Chloro-2-(3-fluorophenyl)benzofuran

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-2 155 - 160 Attached to oxygen and an aromatic ring.
C-3 100 - 105 Vinylic carbon within the furan (B31954) ring.
C-3a 120 - 125 Bridgehead carbon.
C-4 120 - 125 Aromatic CH.
C-5 128 - 133 Aromatic carbon attached to chlorine.
C-6 123 - 128 Aromatic CH.
C-7 110 - 115 Aromatic CH adjacent to oxygen.
C-7a 154 - 158 Bridgehead carbon attached to oxygen.
C-1' 129 - 132 Phenyl carbon attached to the benzofuran ring.
C-2' 110 - 115 (doublet) Phenyl CH, ortho to fluorine (shows C-F coupling).
C-3' 161 - 164 (doublet) Phenyl carbon attached to fluorine (shows C-F coupling).
C-4' 125 - 130 (doublet) Phenyl CH, meta to fluorine (shows C-F coupling).
C-5' 122 - 127 Phenyl CH.

Note: The predicted values are based on typical chemical shifts for substituted benzofurans and fluorobenzenes. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 NMR is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides strong, sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. biophysics.orghuji.ac.il

For 5-Chloro-2-(3-fluorophenyl)benzofuran, the ¹⁹F NMR spectrum would exhibit a single signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to its electronic environment. nih.gov For a fluorine atom attached to an aromatic ring, the chemical shift typically falls within a well-defined region. researchgate.net The precise position of the signal can confirm the substitution pattern on the phenyl ring.

Furthermore, the ¹⁹F signal will display spin-spin coupling with neighboring ¹H and ¹³C nuclei. capes.gov.br This coupling provides valuable information about the connectivity of the molecule. For instance, the fluorine atom will couple to the protons on the phenyl ring (H-2', H-4', H-6'), resulting in a characteristic splitting pattern in both the ¹⁹F and ¹H NMR spectra. The magnitude of these coupling constants (J-values), which are typically larger than ¹H-¹H couplings, depends on the number of bonds separating the coupled nuclei (e.g., ³JHF, ⁴JHF). researchgate.net Proton-decoupled ¹⁹F NMR spectra are often recorded to simplify the spectrum to a single peak for easier identification and quantification.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

The FT-IR and FT-Raman spectra of 5-Chloro-2-(3-fluorophenyl)benzofuran would display a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. nih.gov

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzofuran and phenyl aromatic rings.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1610-1450 cm⁻¹ region.

Benzofuran Ring Vibrations: The characteristic vibrations of the fused benzofuran ring system, including C-O-C stretching, will be present. The C-O stretching of the furan ring is expected in the 1270-1200 cm⁻¹ range. researchgate.netacs.org

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to produce a strong band in the FT-IR spectrum, typically in the 800-600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption in the infrared spectrum, usually found in the 1250-1000 cm⁻¹ range. esisresearch.org

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra, aiding in the precise assignment of the observed experimental bands. dntb.gov.uanih.gov

Table 2: Characteristic Vibrational Frequencies for 5-Chloro-2-(3-fluorophenyl)benzofuran

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, FT-Raman
Aromatic C=C Stretch 1610 - 1450 FT-IR, FT-Raman
C-O-C Asymmetric Stretch 1270 - 1200 FT-IR
C-F Stretch 1250 - 1000 FT-IR
C-Cl Stretch 800 - 600 FT-IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. libretexts.org For 5-Chloro-2-(3-fluorophenyl)benzofuran, electron impact (EI) ionization would produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺• and (M+2)⁺•, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.

The fragmentation of the molecular ion provides significant structural information. libretexts.org The energetically unstable molecular ion breaks down into smaller, characteristic fragment ions. nih.govresearchgate.net For 2-arylbenzofuran derivatives, common fragmentation pathways include:

Cleavage of the bond between the benzofuran system and the phenyl ring.

Loss of small, stable molecules like CO.

Elimination of the halogen radicals (Cl• or F•). The elimination of a chlorine radical is a common pathway for chloroaromatic compounds. researchgate.net

Fragmentation of the benzofuran ring system itself.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental formula. Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by isolating a specific ion and inducing its further fragmentation. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The 5-Chloro-2-(3-fluorophenyl)benzofuran molecule possesses an extended conjugated system encompassing both the benzofuran core and the attached phenyl ring. This conjugation is expected to result in strong absorption bands in the UV region of the electromagnetic spectrum. The observed absorptions are primarily due to π → π* electronic transitions. uobabylon.edu.iqfiu.edu

Theoretical and Computational Chemistry Studies of 5 Chloro 2 3 Fluorophenyl Benzofuran

Quantum Chemical Calculations (DFT, NBO, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to investigate the electronic structure and reactivity of organic compounds, including benzofuran (B130515) derivatives.

Electronic Structure and Orbital Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. For compounds like 5-Chloro-2-(3-fluorophenyl)benzofuran, DFT calculations can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost empty orbital and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into the bonding and electronic delocalization within the molecule. It allows for the study of hyperconjugative interactions, which are stabilizing charge transfers from occupied bonding orbitals to unoccupied antibonding orbitals. For 5-Chloro-2-(3-fluorophenyl)benzofuran, NBO analysis would reveal the delocalization of electron density between the benzofuran ring system and the substituted phenyl ring.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 5-Chloro-2-(3-fluorophenyl)benzofuran, the electronegative oxygen, chlorine, and fluorine atoms would be expected to be regions of negative electrostatic potential. This information, combined with orbital analysis, helps in predicting the most likely sites for chemical reactions.

Molecular Modeling and Geometry Optimization

Before any computational analysis, the three-dimensional structure of the molecule must be determined. Molecular modeling techniques, particularly geometry optimization, are used to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra, aiding in the structural elucidation and assignment of signals. Electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted by calculating the energy difference between the ground and excited electronic states.

Computational Analysis of Intermolecular Interactions

In the solid state, molecules interact with each other through various non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational analysis can be used to study these intermolecular interactions, which are crucial for understanding the crystal packing and physical properties of the compound.

Derivatization and Advanced Chemical Transformations of 5 Chloro 2 3 Fluorophenyl Benzofuran

Modification of Peripheral Functional Groups

The chemical alteration of functional groups attached to the periphery of the 5-chloro-2-(3-fluorophenyl)benzofuran core is a primary strategy for creating structural diversity. A notable example of this is the selective oxidation of a sulfur-containing substituent at the 3-position of the benzofuran (B130515) ring.

Detailed research has demonstrated the transformation of 5-chloro-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran into its corresponding sulfinyl derivative. This oxidation is achieved with high selectivity, targeting the sulfur atom without affecting other sensitive parts of the molecule, such as the chloro and fluoro substituents or the aromatic rings. The reaction typically employs an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane. The process involves the careful addition of m-CPBA to a solution of the methylsulfanyl compound at reduced temperatures, followed by stirring at room temperature to ensure the completion of the reaction. rsc.orgnih.gov This specific modification from a methylsulfanyl to a methylsulfinyl group can significantly alter the electronic and steric properties of the molecule, which may influence its biological interactions.

Table 1: Oxidation of a Peripheral Methylsulfanyl Group
Starting MaterialReagentSolventProductReference
5-Chloro-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran3-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane5-Chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran rsc.orgnih.gov

Formation of Complex Fused Heterocyclic Systems Containing Benzofuran Moiety

Building upon the core benzofuran structure to create more complex, fused heterocyclic systems is a key area of advanced organic synthesis. While specific examples starting directly from 5-chloro-2-(3-fluorophenyl)benzofuran are not extensively documented, general strategies applicable to the benzofuran scaffold can be employed to construct such intricate molecules. These methods often utilize the inherent reactivity of the furan (B31954) ring within the benzofuran system.

One powerful strategy is the use of cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.net The furan component of benzofuran can act as a diene, reacting with various dienophiles to form new six-membered rings, thereby creating a fused polycyclic system. Conversely, functional groups introduced onto the benzofuran ring can participate in cycloadditions. For instance, nitro-substituted benzofurans have been studied as dienophiles in polar thermal Diels-Alder reactions. researchgate.net The subsequent thermal extrusion of the nitro group provides a pathway to dibenzofuran (B1670420) skeletons and related fused systems. researchgate.net

Another significant approach is intramolecular cyclization. nih.govresearchgate.net This involves introducing a reactive side chain onto the benzofuran core that can subsequently react with a part of the parent ring to form a new fused ring. Various catalytic systems, often involving transition metals like palladium, can facilitate these transformations. rsc.orgnih.gov For example, a suitably functionalized benzofuran derivative could undergo an intramolecular C-H activation or a coupling reaction to forge a new carbon-carbon or carbon-heteroatom bond, leading to the formation of a fused ring system. Radical cascade cyclizations also represent a modern approach for constructing complex benzofurylethylamine derivatives from precursors like 2-iodo aryl allenyl ethers. researchgate.net

Table 2: General Strategies for Fused Ring System Formation
StrategyDescriptionPotential ApplicationReference
Diels-Alder CycloadditionThe furan moiety of the benzofuran ring acts as a diene or dienophile to react with a suitable partner, forming a new six-membered ring.Construction of polycyclic aromatic systems fused to the benzofuran core. researchgate.netnih.gov
Intramolecular AnnulationA side chain attached to the benzofuran scaffold is induced to cyclize onto the existing ring system, often via transition-metal catalysis.Formation of diverse heterocyclic rings (e.g., five or six-membered) fused to the benzene (B151609) or furan part of the benzofuran. nih.gov
Radical Cascade CyclizationA single-electron transfer initiates a radical cyclization of a precursor, which is followed by an intermolecular coupling to build complex structures.Synthesis of complex amine-containing heterocycles attached to the benzofuran scaffold. researchgate.net

Strategies for Selective Chemical Transformations

Achieving selective chemical transformations is crucial for the synthesis of well-defined benzofuran derivatives, avoiding the formation of unwanted isomers or byproducts. This involves leveraging the intrinsic reactivity of the benzofuran nucleus and carefully controlling reaction conditions.

The oxidation of the methylsulfanyl group to a methylsulfinyl group, as discussed previously, is a prime example of a chemoselective reaction. rsc.orgnih.gov The m-CPBA reagent selectively targets the electron-rich sulfur atom, leaving the aromatic rings and halogen substituents intact.

Regioselectivity is another critical aspect, particularly when introducing new functional groups onto the benzofuran ring system. The synthesis of 3-acylbenzofurans and 3-formylbenzofurans from 2-hydroxychalcone (B1664081) precursors highlights how reaction conditions can dictate the outcome. researchgate.net The transformation proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. Treatment of this intermediate under basic or weakly acidic conditions leads to the formation of 3-acylbenzofurans. However, changing the solvent to hexafluoro-2-propanol ((CF₃)₂CHOH) and using a strong acid like p-toluenesulfonic acid (p-TsOH) selectively yields the 3-formylbenzofuran isomer. researchgate.net This selectivity arises from different reaction mechanisms being favored under different acidic and solvent environments. researchgate.net Such strategies allow for the precise placement of functional groups, which is essential for structure-activity relationship studies in drug discovery.

Table 3: Condition-Dependent Selective Synthesis of Benzofuran Isomers
IntermediateConditionsSolventProduct TypeReference
2,3-Dihydrobenzofuran derivativeBasic or weakly acidicTHF3-Acylbenzofuran researchgate.net
2,3-Dihydrobenzofuran derivativeStrongly acidic (p-TsOH)(CF₃)₂CHOH3-Formylbenzofuran researchgate.net

Advanced Applications in Materials Science

Utilization as Building Blocks for Specialty Chemicals and Materials

5-Chloro-2-(3-fluorophenyl)benzofuran serves as a crucial intermediate or "building block" in the synthesis of more complex molecules for specialized applications. bldpharm.com The benzofuran (B130515) core is a common motif in a wide range of natural products and pharmacologically active compounds. nih.gov The presence of halogen atoms (chlorine and fluorine) on the molecule provides specific advantages for chemical synthesis and material properties.

The chlorine and fluorine substituents act as reactive sites and can influence the electronic properties of the molecule, which is a key consideration in the design of new materials. For instance, derivatives of this compound, such as 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, have been synthesized and studied for their crystal structure. nih.gov The synthesis of such derivatives begins with precursor molecules like 5-chloro-2-(3-fluorophenyl)benzofuran, highlighting its foundational role in creating new chemical entities with tailored properties. nih.gov These more complex molecules are investigated for various applications, including pharmaceuticals and materials science. nih.gov The specific positioning of the halogen atoms can be leveraged to control the assembly and intermolecular interactions of the final material.

Integration into Organic Electronic Materials

The conjugated π-system of the benzofuran core makes it a suitable candidate for use in organic electronic materials. Benzofuran-containing compounds have been explored for various photochemical and optical applications due to their electronic properties. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, requiring organic semiconductor materials for their operation. researchgate.netfrontiersin.org The performance of an OFET is largely dependent on the charge transport characteristics of the organic semiconductor used. frontiersin.org Benzofuran derivatives have been identified as potential materials for such applications. researchgate.net

The structure of 5-Chloro-2-(3-fluorophenyl)benzofuran, with its extended conjugation, is conducive to charge transport. The introduction of fluorine atoms into organic semiconductors is a known strategy to modulate their electronic energy levels and improve charge carrier mobility and device stability. While direct application of this specific compound in OFETs is not widely documented, the general class of fluorinated benzofurans is recognized for its potential in developing high-performance organic semiconductors for flexible and printed electronic devices. nih.gov

Dye-Sensitized Solar Cells (DSSCs) represent a promising photovoltaic technology that utilizes dye molecules to absorb light and generate electricity. mdpi.com The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye. Organic dyes based on various heterocyclic systems are continuously being explored for this purpose.

Furan-containing spacers have been incorporated into the molecular design of photochromic dyes for DSSCs. nih.govdemadrillegroup.com These dyes can self-adjust their optical properties in response to light conditions. nih.gov The benzofuran structure in 5-Chloro-2-(3-fluorophenyl)benzofuran could potentially serve as a component of a larger dye molecule, acting as part of the conjugated bridge that facilitates electron transfer from the dye to the semiconductor electrode (typically TiO2). nih.gov The chloro and fluoro substituents can be used to fine-tune the absorption spectrum and electrochemical properties of the dye, which are critical parameters for optimizing solar cell performance.

Development of Novel Liquid Crystalline Materials

The rigid, rod-like shape of the 2-phenylbenzofuran (B156813) core is a desirable feature for the design of liquid crystalline materials. tcichemicals.com Liquid crystals are essential for display technologies, and there is ongoing research into new materials with superior properties. Benzofuran-based liquid crystals, particularly those with halogen substituents, have shown significant promise. researchgate.net

The performance of liquid crystal displays (LCDs) is governed by the physical properties of the liquid crystal material, primarily its dielectric anisotropy (Δε) and birefringence (Δn). Dielectric anisotropy determines the voltage required to switch the display, while birefringence relates to the contrast and response time.

The introduction of fluorine atoms into a liquid crystal molecule has a profound effect on these properties. Fluorination, especially on the benzene (B151609) rings of the core structure, can significantly increase the dielectric anisotropy. researchgate.net This is due to the high electronegativity of fluorine, which alters the molecule's dipole moment. Research on multi-fluorinated liquid crystal compounds with a benzofuran core has shown that such substitutions lead to large dielectric anisotropy and high birefringence. researchgate.net The 5-chloro and 3-fluoro substitutions in 5-Chloro-2-(3-fluorophenyl)benzofuran would contribute to a significant molecular dipole, which is expected to result in a material with a notable dielectric anisotropy, a key requirement for modern display applications.

Below is a table summarizing the expected effects of halogenation on liquid crystal properties, based on general findings for related compounds.

PropertyEffect of FluorinationRationale
Dielectric Anisotropy (Δε) Generally increasesThe strong C-F bond dipole moment alters the overall molecular dipole, enhancing the difference between parallel and perpendicular dielectric constants. researchgate.netbiointerfaceresearch.com
Birefringence (Δn) Can be enhancedFluorination can affect the molecular polarizability and packing, which influences the refractive indices and thus the birefringence. researchgate.net
Mesophase Stability Can suppress smectic phasesLateral fluorine substitution can disrupt the layered packing required for smectic phases, thereby broadening the useful nematic temperature range. psu.edu

Structural modifications, such as the introduction of halogen atoms, can improve the solubility of a compound within a host mixture. researchgate.net Studies on fluorinated benzofuran-based liquid crystals have demonstrated that these compounds exhibit improved solubility. researchgate.net The presence of the chloro and fluoro groups in 5-Chloro-2-(3-fluorophenyl)benzofuran can modify its intermolecular interactions, potentially reducing its melting point and enhancing its miscibility with other liquid crystal components. This improved solubility allows for greater flexibility in formulating advanced liquid crystal mixtures with optimized performance for various electro-optical devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(3-fluorophenyl)benzofuran, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves halogenation and Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group. Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature control (80–120°C) to enhance yield and purity. Post-synthesis purification employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which pharmacological activities are associated with benzofuran derivatives, and what assays are used for preliminary screening?

  • Methodology : Antifungal, antimicrobial, and antitumor activities are commonly evaluated. In vitro assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    Structural analogs with sulfonyl or sulfinyl groups show enhanced activity due to improved membrane permeability .

Q. How are substituent effects on benzofuran cores analyzed in basic structural studies?

  • Methodology : Substituents (e.g., halogens, methyl, or aryl groups) are introduced at the 2-, 3-, or 5-positions. Comparative analysis uses NMR (¹H/¹³C) and IR spectroscopy to track electronic effects (e.g., deshielding of adjacent protons) and steric hindrance. Electron-withdrawing groups like -Cl increase ring stability, while bulky substituents reduce rotational freedom .

Advanced Research Questions

Q. How do crystallographic studies resolve conflicting data on torsional angles in substituted benzofuran derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion parameters. For example, the dihedral angle between the benzofuran core and 3-fluorophenyl group in 5-Chloro-2-(4-fluorophenyl)benzofuran is 12.5°, indicating near-planarity, while methylsulfinyl substituents induce torsional strain (e.g., C7–O1–C8–C9 = −179.96°) . Discrepancies in literature are addressed by comparing space groups (e.g., P2₁/n vs. P1) and refining thermal displacement parameters .

Q. What strategies are employed to correlate structural data with biological activity in benzofuran derivatives?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models integrate crystallographic data (e.g., bond lengths, dipole moments) and pharmacological results. For instance, sulfonyl groups at the 3-position enhance hydrogen bonding with target enzymes (e.g., fungal CYP51), as evidenced by SCXRD-derived electrostatic potential maps. Molecular docking (AutoDock Vina) validates interactions using PDB structures (e.g., 3LD6) .

Q. How are contradictory results in substituent-driven solubility and bioavailability addressed?

  • Methodology : Conflicting solubility data (e.g., polar vs. nonpolar solvents) are resolved via Hansen solubility parameter (HSP) analysis. For 5-Chloro-2-(3-fluorophenyl)benzofuran, logP calculations (ChemDraw) and experimental shake-flask methods (UV-Vis) determine partition coefficients. Methylsulfinyl analogs exhibit higher aqueous solubility (logP = 2.1) compared to phenylsulfonyl derivatives (logP = 3.4) .

Q. What advanced techniques are used to characterize metastable polymorphs of benzofuran derivatives?

  • Methodology : Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) identify polymorph transitions. For example, a monoclinic (β = 100.698°) to orthorhombic phase shift occurs at 145°C in 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Synchrotron XRD at variable temperatures (25–200°C) maps lattice parameter changes .

Data Contradiction Analysis

Q. Why do structural studies report varying bond angles for the benzofuran core?

  • Resolution : Discrepancies arise from substitution patterns and crystal packing forces. For instance, C–O–C angles in the benzofuran ring range from 106.6° to 110.6° depending on adjacent substituents. SCXRD refinements using SHELXL-97 and high-resolution data (R₁ < 0.05) minimize errors .

Q. How do conflicting bioactivity results for halogenated benzofurans arise, and how are they mitigated?

  • Resolution : Variations in cell-line specificity (e.g., HeLa vs. HepG2) and assay protocols (e.g., serum concentration in MTT) contribute. Standardized panels (NCI-60) and dose-response normalization (EC₅₀ vs. IC₅₀) reduce inconsistencies. Meta-analyses of analogs (e.g., 5-Bromo vs. 5-Chloro derivatives) clarify trends .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 min vs. 24 h) .
  • Crystallography : Employ low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Bioactivity Testing : Include positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.